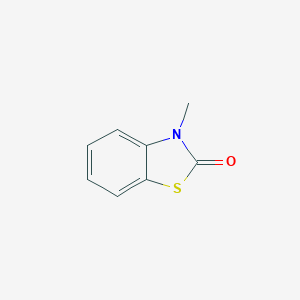

3-Methyl-2(3H)-benzothiazolone

Description

The exact mass of the compound 3-Methyl-2(3H)-benzothiazolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-2(3H)-benzothiazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2(3H)-benzothiazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMRJUHLKJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182167 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-62-1 | |

| Record name | 3-Methyl-2(3H)-benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2786-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2(3H)-benzothiazolone and its Derivatives

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in medicinal chemistry, forming the core structures of numerous biologically active molecules. Among these, the benzothiazole scaffold, which consists of a benzene ring fused to a thiazole ring, has garnered significant attention from researchers worldwide. Benzothiazole and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. This wide spectrum of activity has established benzothiazole as a "privileged scaffold" in drug design, encouraging the synthesis of novel analogues as potential therapeutic agents.

At the heart of many of these complex derivatives lies 3-Methyl-2(3H)-benzothiazolone, a key intermediate whose strategic synthesis is paramount for the development of new chemical entities. This guide provides a comprehensive overview of the synthesis of this core structure and its subsequent derivatization, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis of the 2(3H)-Benzothiazolone Core

The foundational step in producing N-methylated derivatives is the efficient synthesis of the parent 2(3H)-benzothiazolone ring system. The most prevalent and robust method involves the intramolecular cyclization of 2-aminothiophenol with a suitable one-carbon electrophile.

The Critical Precursor: 2-Aminothiophenol

The availability and purity of 2-aminothiophenol are critical for the success of the subsequent cyclization. While commercially available, understanding its synthesis provides greater control over the entire process. A common industrial route starts from the relatively inexpensive 2-chloronitrobenzene. The process typically involves two key transformations: substitution of the chloro group with a sulfur nucleophile and reduction of the nitro group. One effective method involves reacting 2-chloronitrobenzene with sodium sulfide nonahydrate (Na₂S·9H₂O), which serves as both the sulfur source and the reducing agent for the nitro group in a one-pot reaction.

Cyclization Strategy: From 2-Aminothiophenol to 2(3H)-Benzothiazolone

The condensation of 2-aminothiophenol with a carbonyl source is the most direct pathway to the benzothiazolone core. The mechanism involves an initial nucleophilic attack by the amino group on the carbonyl carbon, followed by an intramolecular attack by the thiol group, leading to cyclization and subsequent elimination to form the stable heterocyclic ring.

Various reagents can serve as the one-carbon source for this cyclization:

-

Carbon Dioxide (CO₂): Greener approaches utilize CO₂ as the carbonyl source, often in the presence of a hydrosilane and an ionic liquid catalyst, to produce the benzothiazolone in high yields under mild conditions.

-

Carboxylic Acids and Derivatives: Condensation with carboxylic acids, often catalyzed by a mild Lewis acid like molecular iodine, can proceed efficiently under solvent-free conditions.

-

Phosgene or its Equivalents: While highly effective, the toxicity of phosgene has led to the use of safer alternatives like triphosgene or ethyl chloroformate.

A generalized workflow for the synthesis of the core structure is presented below.

3-Methyl-2(3H)-benzothiazolone hydrazone (MBTH) reaction mechanism

An In-depth Technical Guide to the 3-Methyl-2(3H)-benzothiazolone hydrazone (MBTH) Reaction Mechanism

Foreword: A Senior Application Scientist's Perspective

In the landscape of analytical chemistry, few reagents offer the versatility and sensitivity of 3-Methyl-2(3H)-benzothiazolone hydrazone, commonly known as MBTH. First introduced by Sawicki and his contemporaries in 1961 for the analysis of carbonyl compounds, its application has since expanded dramatically, becoming a cornerstone for the spectrophotometric determination of a diverse array of analytes including phenols, aromatic amines, and reducing sugars.[1][2] This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of protocols to explore the fundamental reaction mechanisms, the critical parameters that govern success, and the causal logic behind each experimental step. Our goal is to provide not just a method, but a deep, mechanistic understanding that empowers you to adapt, troubleshoot, and innovate in your own laboratory settings.

The MBTH Reagent: Structure and Significance

MBTH, also known as Besthorn's or Sawicki's reagent, is a heterocyclic organic compound.[1][2] Its utility lies in its ability to undergo oxidative coupling reactions with various nucleophilic compounds to produce intensely colored products, which can be readily quantified using visible spectrophotometry. This property makes it an invaluable tool for sensitive and selective analysis in pharmaceutical, environmental, and biochemical applications.[3][4]

Core Reaction Mechanisms: A Tale of Three Analytes

The genius of the MBTH reaction is its adaptability. The precise mechanistic pathway, however, is contingent upon the class of analyte being measured. Understanding these distinct pathways is critical for methodological optimization.

The Classic Pathway: Determination of Aliphatic Aldehydes

The most well-known application of MBTH is for the determination of aliphatic aldehydes, particularly formaldehyde.[5][6] This is a multi-step process that culminates in the formation of a stable, intensely blue formazan dye.

Mechanism:

-

Azine Formation: The reaction initiates with the condensation of an aldehyde with an MBTH molecule under acidic conditions to form a colorless azine intermediate.[5][7]

-

Oxidation of Excess MBTH: A second, unreacted MBTH molecule is oxidized by a strong oxidizing agent, typically ferric chloride (FeCl₃), losing two electrons and a proton. This creates a highly reactive electrophilic intermediate, often described as a diazonium-like cation, which serves as the active coupling species.[1][7][8]

-

Oxidative Coupling: The electrophilic MBTH cation rapidly attacks the azine formed in the first step.

-

Formazan Dye Formation: This coupling reaction yields a symmetrical formazan cation, a chromophore that exhibits a strong absorbance maximum typically in the range of 620-635 nm.[7][9][10]

The stoichiometry of this reaction is crucial for quantification. The assay is designed such that MBTH is in excess, ensuring that all of the aldehyde is consumed to form the azine, with sufficient remaining MBTH to be oxidized and drive the color-forming coupling reaction.[7][10]

Oxidative Coupling with Phenols and Aromatic Amines

MBTH is highly effective for quantifying phenols and aromatic amines, a common application in drug analysis and environmental monitoring.[11][12] The mechanism here is a direct oxidative coupling reaction.

Mechanism:

-

Generation of the Active Coupler: As with the aldehyde reaction, MBTH is first oxidized (e.g., by ferric chloride or ceric ammonium sulfate) to form the reactive electrophilic cation.[1][13] This step is the rate-determining part of the process and the reason an oxidizing agent is essential.

-

Electrophilic Substitution: The electron-rich aromatic ring of the phenol or amine acts as a nucleophile. The electrophilic MBTH cation attacks the position of highest electron density, which is typically the para position relative to the hydroxyl or amino group. If the para position is blocked, the substitution may occur at an available ortho position.[1][2][14]

-

Oxidation to Final Product: The resulting coupled intermediate is subsequently oxidized by another molecule of the oxidant to form the final, stable, colored product.[1][2] The specific λmax varies depending on the structure of the analyte but is typically in the visible range.[14]

The Dual-Mode Reaction with Reducing Sugars

The determination of reducing sugars with MBTH is a particularly insightful example of how reaction conditions can be manipulated to control the outcome.[9] This method is valuable in biochemistry and for analyzing glycoproteins.[15][16]

Mechanism:

-

Alkaline Condensation: In the first stage, the sample is heated in an alkaline medium (e.g., NaOH) with MBTH. Under these conditions, the open-chain aldehyde form of the reducing sugar condenses with a single molecule of MBTH. This initial adduct itself can be a yellow chromophore with an absorbance maximum around 390 nm.[9][17]

-

Oxidative Addition: In the second stage, the reaction is acidified and an oxidizing agent (containing ferric ions) is added. The sugar-MBTH adduct from the first step then reacts with a second, oxidized MBTH molecule (the active coupler) to form a final, highly colored blue product with a λmax around 620 nm, analogous to the formazan dye in the aldehyde reaction.[9][17]

This two-stage process provides flexibility; the less sensitive assay at 390 nm can be used for higher concentrations, while the full two-step reaction provides high sensitivity for trace amounts of reducing sugars.[9]

Causality of Experimental Conditions: A Self-Validating System

A robust analytical method is a self-validating one, where the choice of each parameter is deliberate and mechanistically justified.

| Parameter | Influence and Causality | Typical Choices |

| Oxidizing Agent | Role: Generates the essential electrophilic MBTH cation. Without it, the color-forming coupling reaction cannot proceed.[1][13] Choice: Ferric chloride (FeCl₃) is common due to its effectiveness and low cost. Ceric ammonium sulfate is also used, particularly in phenol analysis, as it can provide a cleaner reaction.[14] | 0.5% FeCl₃, Ceric Ammonium Sulfate[14] |

| pH / Acidity | Role: Controls reaction pathways and species stability. Aldehydes/Phenols: The final coupling step requires acidic conditions to stabilize the cationic intermediates and the final dye.[10][14] Reducing Sugars: A biphasic pH approach is mandatory. The initial alkaline condition is required to promote the condensation of the sugar with MBTH. The subsequent acidification is necessary for the oxidative coupling step.[9] | Acidic (HCl, H₂SO₄)[12], Biphasic (NaOH then HCl)[9] |

| Reagent Order | Role: Can dramatically affect reaction kinetics, final product, and stability.[11][18] For aldehydes, adding the oxidant last ensures the azine forms first.[7] In some drug assays, the sequence of addition is a critical optimization parameter to achieve a stable chromogen. | Sample -> MBTH -> Oxidant |

| Time & Temperature | Role: Governs reaction kinetics. Color Development: Most reactions require a specific incubation time (e.g., 5-30 minutes) for the color to develop fully.[13] Heating: The initial step of the reducing sugar assay requires heat (e.g., 80°C) to drive the condensation reaction.[9][17] Stability: The final color is typically stable for a limited time (e.g., 60 minutes), dictating the window for measurement. | Room Temperature or 80°C[9] |

| Interferences | Role: Other compounds in the matrix can react with the reagents, leading to inaccurate results. Mitigation: Oxidizing agents (like chlorine) in the sample must be removed beforehand as they can destroy the analyte or the reagent.[14] For complex matrices like environmental samples, a preliminary distillation step is often required to isolate the phenolic compounds from interfering materials.[14] | Sample pre-treatment, distillation[14] |

Field-Proven Experimental Protocols

The following protocols are presented as a starting point for laboratory application. As a Senior Application Scientist, I stress the importance of optimizing reagent concentrations and incubation times for your specific analyte and matrix.

Protocol 1: Determination of Total Aliphatic Aldehydes in Aqueous Solution

This protocol is adapted from standard methods for air and water analysis.[6]

-

Reagent Preparation:

-

MBTH Reagent (0.2% w/v): Dissolve 200 mg of MBTH hydrochloride in 100 mL of distilled water. Prepare fresh.

-

Oxidizing Solution (0.5% w/v FeCl₃): Dissolve 500 mg of ferric chloride (FeCl₃) in 100 mL of distilled water.

-

-

Experimental Workflow:

-

Pipette 10 mL of the aldehyde-containing sample (or a suitable aliquot diluted to 10 mL) into a glass test tube. Prepare a blank using 10 mL of distilled water.

-

Add 2.0 mL of the 0.2% MBTH reagent to each tube. Mix and allow to stand for 5 minutes at room temperature. This allows for the formation of the azine.

-

Add 2.0 mL of the 0.5% FeCl₃ oxidizing solution. Mix thoroughly.

-

Allow the solution to stand for an additional 15 minutes for full color development.

-

Measure the absorbance of the blue solution at the wavelength of maximum absorbance (approx. 628 nm) against the reagent blank.

-

Quantify the concentration using a calibration curve prepared with formaldehyde standards.

-

Protocol 2: Determination of Reducing Sugars

This protocol is based on the highly sensitive two-step method.[9][17]

-

Reagent Preparation:

-

MBTH Reagent (Combined): Prepare a 3 mg/mL solution of MBTH in water and a 1 mg/mL solution of Dithiothreitol (DTT) in water. Immediately before use, mix equal volumes of the two solutions. The DTT helps to stabilize the MBTH.[9]

-

Acidic Ferric Solution: Prepare a solution containing 0.5% (w/v) ferric ammonium sulfate and 0.5% (w/v) sulfamic acid in 0.25 N HCl.[9]

-

-

Experimental Workflow:

-

In a test tube, mix 100 µL of the sample (containing 0-20 nmol of sugar) with 100 µL of 0.5 N NaOH.

-

Add 100 µL of the freshly prepared combined MBTH reagent.

-

Heat the mixture for 15 minutes at 80°C in a heat block or water bath.

-

Remove the tubes from the heat and immediately add 200 µL of the acidic ferric solution. Mix while the tubes are still warm.

-

Allow the samples to cool to room temperature (approx. 15-20 minutes).

-

Measure the absorbance of the blue solution at 620 nm against a reagent blank.

-

Quantify using a calibration curve prepared with glucose or another appropriate reducing sugar standard.

-

Conclusion

The MBTH reaction remains a powerful and relevant tool in the modern analytical laboratory. Its strength lies not only in its sensitivity but in its mechanistic elegance and adaptability. By understanding the distinct pathways for aldehydes, phenols, and sugars, and by carefully controlling the critical parameters of oxidation, pH, and time, the researcher can harness this classic reaction for reliable and precise quantification. This guide serves as a foundation for that understanding, encouraging a scientifically rigorous approach to method development and application.

References

- Thin-layer chromatography of the MBTH derivatives of some aliphatic aldehydes.PubMed.

- The Determination of Aliphatic Aldehydes in Stack Gases. 3-Methyl-2-Benzothiazolone Hydrazone Hydrochloride (MBTH) Method.DTIC.

- MBTH for aliphatic aldehyde measurement.Google Patents.

- A recommendation for combining the standard analytical methods for the determinations of formaldehyde and total aldehydes in air.American Industrial Hygiene Association Journal.

- Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone.Analytical Biochemistry.

- Determination of total aldehydes in fuel ethanol by MBTH method: sequential injection analysis.SciELO.

- Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review.Medico-legal Update.

- MBTH FC-PDAB Reagents.Slideshare.

- Spectrophotometric Determination Of Penems In Bulk And Injection Formulations By MBTH reagent.International Journal of Engineering Research & Technology.

- Method for stabilizing chromogenic test reagent for aldehyde.Google Patents.

- Application of 3-methyl benzothiazoline-2-one hydrazone as a chromogen for the spectrophotometric determination of oriental fruit fly.Trade Science Inc.

- Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin.Journal of Applied Pharmaceutical Science.

- MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates.PubMed.

- Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review.ResearchGate.

- Exploiting the Oxidative Coupling Reaction of MBTH for Indapamide Determination.PubMed.

- Method 9067: Phenolics (Spectrophotometric, MBTH with Distillation).EPA.

- Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone | Request PDF.ResearchGate.

- Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples.Analytical Methods (RSC Publishing).

- spectrophotometric determination of ezetimibe using MBTH reagent in pharmaceutical dosage form.ResearchGate.

- Exploiting the oxidative coupling reaction of MBTH for indapamide determination | Request PDF.ResearchGate.

- Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.Google Patents.

- applications of mbth as a chromogenic reagent: a review.International Journal of Biology, Pharmacy and Allied Sciences.

- (PDF) COMPREHENSIVE REVIEW OF IMPORTANT ANALYTICAL REAGENTS USED IN SPECTROPHOTOMETRY.ResearchGate.

- Effective use of mass spectrometry for glycan and glycopeptide structural analysis.NIH.

Sources

- 1. ijop.net [ijop.net]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. tandfonline.com [tandfonline.com]

- 7. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 8. US3645696A - Method for stabilizing chromogenic test reagent for aldehyde - Google Patents [patents.google.com]

- 9. my.ucanr.edu [my.ucanr.edu]

- 10. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]

- 11. Exploiting the oxidative coupling reaction of MBTH for indapamide determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. turkjps.org [turkjps.org]

- 14. epa.gov [epa.gov]

- 15. MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Biological activity of 3-Methyl-2(3H)-benzothiazolone based compounds

An In-depth Technical Guide Topic: Biological Activity of 3-Methyl-2(3H)-benzothiazolone Based Compounds Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-Methyl-2(3H)-benzothiazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a foundation for designing novel therapeutic agents with a wide spectrum of biological activities. This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the multifaceted pharmacological profile of compounds derived from this nucleus. We will dissect the key biological activities—anticancer, antimicrobial, and anti-inflammatory—by examining their underlying mechanisms of action, summarizing critical quantitative data, and providing detailed, field-proven experimental protocols for their evaluation. The narrative emphasizes the causal links between molecular structure, experimental design, and observed biological outcomes, offering researchers and drug development professionals a robust framework for advancing their work with this versatile class of compounds.

Introduction: The 3-Methyl-2(3H)-benzothiazolone Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of biologically active molecules.[1][2] The introduction of a methyl group at the 3-position and a carbonyl group at the 2-position creates the 3-Methyl-2(3H)-benzothiazolone structure, a scaffold that offers a unique combination of lipophilicity, hydrogen bonding capability, and electronic features. This structure is frequently found in compounds with diverse pharmacological applications, from anticancer to anti-inflammatory agents.[2][3]

Synthesis Strategies

The synthesis of 3-Methyl-2(3H)-benzothiazolone derivatives often begins with the core heterocycle, which can be prepared from 2-aminothiophenol and urea.[4] The N-methylation is subsequently achieved using reagents like dimethyl sulfate.[4] From this core, functionalization, particularly at the 6-position, allows for the introduction of various pharmacophores. A common and effective method for creating derivatives with potent biological activity is the Claisen-Schmidt condensation to form chalcone-like structures, which are well-known for their cytotoxic effects.[5]

The diagram below illustrates a generalized workflow for the synthesis of a chalcone derivative starting from the 3-Methyl-2(3H)-benzothiazolone core, a common strategy to generate compounds for biological screening.

Caption: Generalized synthesis of a chalcone from 3-Methyl-2(3H)-benzothiazolone.

Anticancer Activity

Derivatives of the benzothiazole scaffold are widely recognized for their potent antitumor properties.[6][7][8] The 3-methyl-2(3H)-benzothiazolone nucleus, in particular, has been incorporated into various molecular designs to target cancer cells through multiple mechanisms, primarily the induction of apoptosis and cell cycle arrest.[9][10]

Mechanistic Insights: Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is through the activation of the intrinsic apoptotic pathway. This programmed cell death is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the subsequent release of cytochrome c. This triggers a cascade of caspase activation (e.g., caspase-3/7), ultimately leading to cell death.[10] The structural features of these benzothiazolone derivatives allow them to interact with key regulatory proteins in this pathway.

The following diagram illustrates the simplified intrinsic apoptosis pathway, a common target for benzothiazole-based anticancer agents.

Caption: Simplified intrinsic apoptosis pathway induced by active compounds.

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against a panel of human cancer cell lines. Lower values indicate higher potency. Several studies have demonstrated that 3-methyl-2(3H)-benzothiazolone derivatives exhibit significant cytotoxicity at micromolar concentrations.[5][11]

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Benzothiazole Chalcone | BV-173 (Leukemia) | Cytotoxicity | Micromolar | [5] |

| Benzothiazole Chalcone | MCF-7 (Breast) | Cytotoxicity | Micromolar | [5] |

| Substituted Benzothiazole | 60-cell line panel | GI50 | 0.683 - 4.66 | [11] |

| Hydrazone Derivative | HepG2 (Liver) | Antitumor Activity | Active | [9] |

| Hydrazone Derivative | MCF-7 (Breast) | Antitumor Activity | Active | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. Causality: This duration is typically sufficient to observe significant cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Only viable cells with active mitochondria can reduce the MTT reagent.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Properties

The benzothiazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][12]

Spectrum of Activity

Derivatives of 3-methyl-2(3H)-benzothiazolone have demonstrated notable efficacy against clinically relevant microbes. For instance, certain benzothiazole analogs have shown greater potency against bacterial strains like Staphylococcus aureus than standard antibiotics such as ciprofloxacin.[12] Their activity also extends to fungal pathogens like Candida albicans and Aspergillus niger.[12][13]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for evaluating the potency of new antimicrobial compounds.

| Compound ID | Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Reference |

| 3e | S. aureus | 3.12 | Ciprofloxacin | 6.25 | [12] |

| 3e | E. faecalis | 3.12 | Ciprofloxacin | 6.25 | [12] |

| 3n | C. albicans | 1.56 - 12.5 | - | - | [12] |

| 2j | E. coli | 230 | - | - | [14] |

| 2d | C. albicans | 60 | - | - | [14] |

| 18 | P. aeruginosa (Resistant) | 60 | Streptomycin | >100 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely accepted method for determining the MIC of antimicrobial agents. It involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi. Causality: This allows sufficient time for microbial growth in the absence of inhibition.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin or by measuring the optical density (OD) at 600 nm. Self-Validation: The clear distinction between turbid (growth) and clear (inhibition) wells, alongside the positive and negative controls, validates the assay's outcome.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Benzothiazole derivatives have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory cascade.[16][17][18]

Mechanism of Action: CB2 Agonism and NF-κB Inhibition

A significant anti-inflammatory mechanism for some benzo[d]thiazol-2(3H)-one derivatives is their function as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[16] The CB2 receptor is highly expressed in immune cells, and its activation can suppress inflammatory responses without the psychotropic effects associated with CB1 receptor activation.[16] Another critical pathway involves the inhibition of nuclear factor kappa B (NF-κB), a master regulator of inflammatory gene expression, which in turn reduces the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).[18]

The diagram below shows the NF-κB signaling pathway and a potential point of inhibition by a benzothiazolone derivative.

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Step-by-Step Methodology:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test Compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.). Administer the respective treatments orally (p.o.).

-

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each animal. Causality: Carrageenan induces a biphasic inflammatory response, making it suitable for screening compounds that may act on different mediators.

-

Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

Compounds based on the 3-Methyl-2(3H)-benzothiazolone scaffold demonstrate a remarkable breadth of biological activities, positioning them as highly valuable starting points for drug discovery. Their documented anticancer, antimicrobial, and anti-inflammatory properties are supported by compelling mechanistic evidence and quantitative in vitro and in vivo data. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[19]

Future research should focus on identifying specific molecular targets for the most potent compounds, exploring novel synergistic combinations with existing therapies, and optimizing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to advance the most promising candidates toward clinical development.[10][16]

References

-

Ivanova, Y. B., Gerova, M. S., Momekov, G. Ts., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660. [Link]

-

Kumar, A., Kumar, S., Singh, R., & Sharma, S. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 844-851. [Link]

-

Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453. [Link]

-

Waghmare, P. B., & Grampurohit, N. D. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1294. [Link]

-

Waghmare, P. B., & Grampurohit, N. D. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1294. [Link]

-

Millet, R., et al. (2019). Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties. European Journal of Medicinal Chemistry, 165, 114-127. [Link]

-

Waghmare, P. B., & Grampurohit, N. D. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1294. [Link]

-

Gümüş, F., & Boya, A. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(21), 7247. [Link]

-

Singh, S., & Kaur, A. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 105-117. [Link]

-

Gökçe, M., et al. (2009). Synthesis of 2(3H)-benzothiazolinone derivatives as analgesic and anti-inflammatory agents. Arzneimittelforschung, 59(7), 357-363. [Link]

-

Unsalan, O., et al. (2023). Anti-inflammatory activity of benzothiazole derivatives. Journal of Biochemical and Molecular Toxicology, e23468. [Link]

-

Hrytsai, I., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(15), 4443. [Link]

-

Glamočlija, J., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 800. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Ibrahim, H. S., et al. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 26(6), 1086-1097. [Link]

-

Berk, B., et al. (2021). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia, 59(1). [Link]

-

Chabane, H., et al. (2016). Comparative study for the synthesis of new generation of 2(3H)-benzothiazolones as antioxidant agents. Der Pharma Chemica, 8(15), 20-26. [Link]

-

Yildiz, I., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Current Medicinal Chemistry. [Link]

-

Singh, P., & Kaur, M. (2016). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Current Medicinal Chemistry, 23(30), 3463-3499. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

The Versatile Scaffold: A Technical Guide to 3-Methyl-2(3H)-benzothiazolone in Modern Organic Synthesis

For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to innovation. Among the pantheon of heterocyclic scaffolds, 3-methyl-2(3H)-benzothiazolone emerges as a cornerstone of synthetic versatility and a gateway to a diverse array of functional molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and application, moving beyond mere protocols to elucidate the underlying chemical principles and strategic considerations that empower its use in the laboratory.

The Core Structure: Properties and Synthesis

3-Methyl-2(3H)-benzothiazolone is a five-membered heterocyclic compound characterized by a fused benzene and thiazole ring system.[1] This structure imparts a unique combination of aromaticity, nucleophilicity, and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 3-Methyl-2(3H)-benzothiazolone

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | [3] |

| CAS Number | 2786-62-1 | [3] |

| Melting Point | 74-77 °C | [3] |

| Appearance | Crystalline solid | [4] |

The synthesis of the 3-methyl-2(3H)-benzothiazolone core is typically achieved through a two-step process, commencing with the formation of the parent 2(3H)-benzothiazolone ring, followed by N-methylation. This approach ensures high yields and regioselectivity.

Synthesis of the 2(3H)-Benzothiazolone Scaffold

The foundational step involves the cyclization of 2-aminothiophenol. A common and efficient method is the reaction with urea, which serves as a carbonyl source.[5]

Experimental Protocol: Synthesis of 2(3H)-Benzothiazolone from 2-Aminothiophenol [5]

-

Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol and urea in a 1:1 molar ratio.

-

Thermal Cyclization: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 2(3H)-benzothiazolone as a crystalline solid.

Causality Insight: The use of urea is advantageous due to its low cost and its decomposition under heat to isocyanic acid and ammonia, with the former being the reactive species that cyclizes with 2-aminothiophenol. The thermal conditions provide the necessary activation energy for the condensation and subsequent ring closure.

N-Methylation of the Benzothiazolone Core

The subsequent N-methylation is a straightforward alkylation reaction. Dimethyl sulfate is a commonly employed methylating agent due to its high reactivity.[5]

Experimental Protocol: N-Methylation of 2(3H)-Benzothiazolone [5]

-

Reaction Setup: Dissolve 2(3H)-benzothiazolone in a suitable solvent, such as aqueous sodium hydroxide, to deprotonate the nitrogen, forming the more nucleophilic benzothiazolide anion.

-

Methylation: Add dimethyl sulfate dropwise to the solution at room temperature with vigorous stirring. The methylation is typically rapid.

-

Work-up and Purification: After the reaction is complete, the product, 3-methyl-2(3H)-benzothiazolone, can be isolated by filtration and purified by recrystallization.

Causality Insight: The basic medium is crucial for deprotonating the N-H of the benzothiazolone, significantly enhancing its nucleophilicity towards the electrophilic dimethyl sulfate. This ensures that the methylation occurs efficiently at the nitrogen atom.

Reactivity and Key Transformations

The reactivity of 3-methyl-2(3H)-benzothiazolone is primarily centered on the aromatic ring and the exocyclic carbonyl group. The benzene portion of the molecule is electron-rich, making it susceptible to electrophilic aromatic substitution.

Vilsmeier-Haack Formylation: A Gateway to Functionalization

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[6][7] In the case of 3-methyl-2(3H)-benzothiazolone, this reaction provides a convenient route to 3-methyl-2-oxo-2,3-dihydrobenzo[d]thiazole-6-carbaldehyde, a key intermediate for further elaboration.[1]

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[8]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-甲基-2(3H)-苯并噻唑酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physical properties of 3-Methyl-2(3H)-benzothiazolone (solubility, melting point)

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-2(3H)-benzothiazolone

Authored by: Senior Application Scientist

Abstract

This technical guide provides a focused examination of the core physical properties of 3-Methyl-2(3H)-benzothiazolone (CAS No. 2786-62-1), a heterocyclic compound of interest in synthetic chemistry and drug development. Recognizing the critical role that physical characteristics such as solubility and melting point play in experimental design, process development, and formulation, this document synthesizes available data with field-proven methodologies. It is intended for researchers, scientists, and drug development professionals who require both established data and robust protocols for in-house verification and characterization. The guide details the established melting point and discusses the solubility profile based on data from structurally related compounds, addressing the current gap in quantitative public data. Crucially, it provides comprehensive, step-by-step protocols for the experimental determination of these properties, empowering researchers to generate reliable data tailored to their specific solvent systems and purity standards.

Introduction and Molecular Overview

3-Methyl-2(3H)-benzothiazolone is a five-membered heterocyclic compound built upon the benzothiazole scaffold.[1] Its structure, featuring a benzene ring fused to a thiazole ring with a methyl group on the nitrogen atom and a carbonyl group at the 2-position, dictates its physicochemical behavior. The presence of both a polar thiocarbamate functional group and a nonpolar aromatic ring system results in a nuanced solubility profile, while its crystalline nature gives it a distinct melting point.[1] Understanding these properties is a non-negotiable prerequisite for its application in synthesis, where it may be used to create antifungal agents or other complex molecular architectures, and in pharmaceutical development, where bioavailability and formulation are paramount.

Core Physical Properties

The physical properties of a compound provide the foundational data for its handling, purification, and application. For 3-Methyl-2(3H)-benzothiazolone, the melting point is well-documented, whereas its solubility must be inferred from related structures and confirmed experimentally.

Data Summary

The following table summarizes the key physical properties of 3-Methyl-2(3H)-benzothiazolone.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | |

| CAS Number | 2786-62-1 | [2] |

| Melting Point | 74-77 °C (literature) | [3][4] |

| Solubility | See Discussion Below |

Melting Point

The melting point of a crystalline solid is a robust indicator of purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.[5] Multiple sources confirm the melting point of 3-Methyl-2(3H)-benzothiazolone to be in the range of 74-77 °C .[3][4] This well-defined range suggests that the compound exists as a stable crystalline solid at room temperature.

Solubility Profile

As of this guide's publication, specific quantitative solubility data (e.g., mg/mL) for 3-Methyl-2(3H)-benzothiazolone across a range of common solvents is not widely available in public literature. However, its structural characteristics and data from analogous compounds allow for an evidence-based prediction of its solubility behavior.

-

Inference from Structural Analogs:

-

The parent heterocyclic system, benzothiazole , is slightly soluble in water, with a reported aqueous solubility of 4.30 x 10³ mg/L (4.3 mg/mL) at 25°C.[6][7] This suggests the core ring structure has some affinity for polar solvents.

-

A closely related derivative, 3-Methyl-2-benzothiazolone hydrazone , exhibits low solubility in water but high solubility in organic solvents such as ethanol, acetone, and dichloromethane.[8]

-

-

Predicted Behavior: Based on these analogs, 3-Methyl-2(3H)-benzothiazolone is predicted to be:

-

Slightly soluble to poorly soluble in water . The nonpolar benzene ring and the methyl group likely dominate over the polar carbonyl and sulfide moieties in an aqueous environment.

-

Soluble in moderately polar to nonpolar organic solvents . Solvents like dichloromethane, acetone, and ethanol are expected to be effective at solvating the molecule.

-

Given the lack of definitive public data, experimental determination is essential. The following section provides a detailed protocol for this purpose.

Experimental Protocols for Property Determination

The trustworthiness of experimental data hinges on the rigor of the protocol. The methodologies described below are designed to be self-validating systems for determining the melting point and solubility of 3-Methyl-2(3H)-benzothiazolone or any similar organic solid.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[9] It relies on heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation:

-

Ensure the 3-Methyl-2(3H)-benzothiazolone sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a watch glass and crush it into a fine powder using a spatula.

-

Gently tap the open end of a capillary tube into the powder until a small amount enters the tube.

-

Invert the tube and tap the sealed end firmly on a hard surface, or drop it down a long glass tube, to tightly pack the powder into a column 2-3 mm high at the bottom. Careful packing is the leading factor in achieving reproducible results.[6]

-

-

Instrument Setup and Measurement:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to 55°C).

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[5]

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording and Analysis:

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Record the temperature (T2) at which the last crystal of the solid melts.

-

The melting point is reported as the range T1 – T2.

-

Allow the apparatus to cool and repeat the determination with two more samples to ensure the result is reproducible.

-

Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of 3-Methyl-2(3H)-benzothiazolone in various solvents, which is a foundational step in designing experiments for reactions, extractions, and purifications.

Caption: Workflow for Solubility Determination.

-

Preparation:

-

Label a series of small, clean, and dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

-

Accurately weigh approximately 10 mg of 3-Methyl-2(3H)-benzothiazolone into each test tube.

-

-

Solvent Addition and Mixing:

-

Add 1.0 mL of the first solvent to the corresponding test tube. This creates a test concentration of 10 mg/mL.

-

Seal the test tube and shake it vigorously or vortex for at least 60 seconds to ensure thorough mixing and provide adequate time for dissolution.[3]

-

-

Observation and Classification:

-

Allow the mixture to stand for a moment and observe it against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Record the observation for the solvent.

-

-

Systematic Testing:

-

Repeat steps 2 and 3 for each solvent in the series, moving from polar to nonpolar solvents. This systematic approach helps build a comprehensive solubility profile. The principle of "like dissolves like" often governs this behavior, where substances with similar polarities are more likely to be soluble in each other.[3]

-

-

(Optional) Semi-Quantitative Analysis:

-

For solvents in which the compound is found to be soluble, the experiment can be extended to estimate the saturation point.

-

To the clear solution, add pre-weighed portions of the compound (e.g., 5 mg at a time), vortexing for 60 seconds after each addition.

-

Continue until solid material no longer dissolves. The total mass of compound added before saturation provides an approximate solubility value in mg/mL at that temperature.

-

Conclusion

The physical properties of 3-Methyl-2(3H)-benzothiazolone presented in this guide—a well-defined melting point of 74-77 °C and a predicted solubility profile favoring organic solvents over water—provide a critical baseline for its scientific application. While the melting point is firmly established, the absence of extensive published solubility data underscores the necessity for direct experimental verification. The detailed protocols provided herein offer a robust framework for researchers to generate reliable, in-house data, ensuring the integrity of subsequent experimental work. Adherence to these systematic methodologies will enable scientists and developers to confidently handle, purify, and formulate this versatile heterocyclic compound.

References

-

ChemBK. (n.d.). 2(3H)-Benzothiazolone, 3-methyl-, hydrazone. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-3H-benzothiazol-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment of Chemicals: Benzothiazole. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-methyl-3H-benzothiazol-2-one. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76031, 2(3H)-Benzothiazolone, 3-methyl-. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. 3-甲基-2(3H)-苯并噻唑酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Methyl-3H-benzothiazol-2-one [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-METHYL-2(3H)-BENZOTHIAZOLONE | 2786-62-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. env.go.jp [env.go.jp]

- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2(3H)-Benzothiazolone, 3-methyl-, hydrazone [chembk.com]

- 9. 3-Methyl-2-benzothiazolone hydrazone hydrochloride | C8H10ClN3S | CID 9575839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantitative Determination of Formaldehyde using the 3-Methyl-2(3H)-benzothiazolone hydrazone (MBTH) Assay

Introduction: The Imperative for Sensitive Formaldehyde Quantification

Formaldehyde is a ubiquitous and highly reactive aldehyde with significant industrial applications, ranging from the synthesis of resins and textiles to its use as a preservative and disinfectant in biological and medical settings[1]. However, its classification as a carcinogen and its potential for adverse health effects necessitate precise and sensitive quantification, particularly at low concentrations[2]. Among the various spectrophotometric methods available for formaldehyde determination, the 3-Methyl-2(3H)-benzothiazolone hydrazone (MBTH) assay stands out for its superior sensitivity and accuracy compared to other common reagents like Nash's (acetylacetone) or AHMT[3][4].

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles, practical execution, and data interpretation of the MBTH assay for aqueous formaldehyde quantification. The protocols detailed herein are designed to be self-validating, with explanations grounded in the chemical causality of each step to ensure robust and reproducible results.

Principle of the MBTH Method: A Two-Step Chromogenic Reaction

The MBTH assay is a colorimetric method that relies on a sequence of two primary reactions to produce a intensely colored final product. The intensity of this color is directly proportional to the initial concentration of formaldehyde in the sample[1].

-

Azine Formation: In the first step, 3-methyl-2-benzothiazolone hydrazone (MBTH) reacts with formaldehyde in the sample to form a colorless azine intermediate[1]. This reaction is specific to aldehydes.

-

Oxidative Coupling: A developing solution, containing a strong oxidizing agent such as ferric chloride (FeCl₃), is then added. This oxidizes the excess, unreacted MBTH to form a reactive electrophilic cation[1]. This cation then undergoes electrophilic substitution with the previously formed azine, resulting in the formation of a blue cationic dye[2][5].

The final blue chromophore exhibits a strong absorbance maximum at approximately 628-630 nm, allowing for sensitive spectrophotometric quantification[3][4][5].

Caption: Figure 1: The two-step chemical reaction pathway of the MBTH assay.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing the MBTH assay, from reagent preparation to final absorbance measurement.

I. Reagent Preparation & Stability

Causality Insight: Proper reagent preparation is critical for assay accuracy. The concentrations provided are optimized for the reaction stoichiometry and sensitivity. All solutions should be prepared using high-purity, formaldehyde-free water to prevent background contamination. Formaldehyde-free water can be prepared by distilling water from a solution of alkaline potassium permanganate (e.g., 2 g KMnO₄ and 4 g NaOH per 500 mL of water), discarding the initial 50-100 mL of distillate[6][7].

-

MBTH Reagent (0.05% w/v):

-

Accurately weigh 50 mg of 3-methyl-2-benzothiazolone hydrazone hydrochloride monohydrate.

-

Dissolve in 100 mL of formaldehyde-free water.

-

Mix thoroughly until fully dissolved. This solution should be prepared fresh for optimal performance.

-

-

Developing Solution (Oxidizing Reagent):

-

Accurately weigh 1.0 g of ferric chloride (FeCl₃) and 1.6 g of sulfamic acid (H₂NSO₃H).

-

Dissolve in 100 mL of formaldehyde-free water[4].

-

Mix thoroughly. Store in a dark bottle at 4°C.

-

Expertise Note: Sulfamic acid is included to prevent interference from nitrite ions, which can affect the oxidation process, thereby ensuring the specificity of the ferric chloride.

-

-

Formaldehyde Stock Solution (approx. 1000 µg/mL):

-

Add approximately 2.7 mL of a 37% (w/w) formaldehyde solution to a 1-liter volumetric flask.

-

Dilute to the mark with formaldehyde-free water.

-

Trustworthiness Note: The exact concentration of this stock solution must be determined via iodometric titration to serve as a primary standard for the assay.

-

-

Formaldehyde Working Standards:

-

Prepare a series of dilutions from the standardized stock solution to create a standard curve. A typical range for the standard curve is 0.2 µg/mL to 5.0 µg/mL.

-

Prepare these working standards fresh daily by diluting the stock solution in formaldehyde-free water.

-

II. Assay Workflow: Step-by-Step Protocol

Causality Insight: The specified incubation times and temperatures are crucial for ensuring the completion of the chemical reactions. Adherence to this timeline is essential for reproducibility. A temperature-controlled water bath is recommended for enhanced accuracy[6][7].

Caption: Figure 2: A streamlined workflow for the execution of the MBTH assay.

Detailed Steps:

-

Sample & Standard Preparation:

-

Label a series of test tubes for your blank, standards, and unknown samples.

-

Pipette 2.5 mL of formaldehyde-free water into the "Blank" tube.

-

Pipette 2.5 mL of each formaldehyde working standard into its respective tube.

-

Pipette 2.5 mL of your unknown sample(s) into their respective tubes. If necessary, dilute the sample with formaldehyde-free water to fall within the assay's linear range.

-

-

Azine Formation Reaction:

-

To each tube (blank, standards, and samples), add 2.5 mL of the 0.05% MBTH Reagent.

-

Mix thoroughly and incubate at room temperature for 60 minutes[3]. This allows for the complete reaction between formaldehyde and MBTH to form the azine intermediate.

-

-

Color Development:

-

Spectrophotometric Measurement:

-

Set a spectrophotometer to a wavelength of 628 nm.

-

Use the solution from the "Blank" tube to zero the spectrophotometer.

-

Measure and record the absorbance of each standard and unknown sample.

-

Data Analysis & Quality Control

A robust assay requires a reliable method for data interpretation and validation. The cornerstone of this is the standard curve.

I. Generating the Standard Curve

-

Plot the known concentrations of your formaldehyde working standards (x-axis) against their corresponding absorbance values (y-axis).

-

Perform a linear regression analysis on these data points.

-

The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

-

A high coefficient of determination (R²) value (typically >0.995) is essential as it indicates a strong linear relationship between concentration and absorbance, validating the quality of the standard curve.

Table 1: Representative Data for Formaldehyde Standard Curve

| Formaldehyde Concentration (µg/mL) | Absorbance at 628 nm (AU) |

| 0.0 (Blank) | 0.000 |

| 0.2 | 0.075 |

| 0.5 | 0.188 |

| 1.0 | 0.375 |

| 2.5 | 0.938 |

| 5.0 | 1.875 |

II. Calculating Unknown Concentration

To determine the formaldehyde concentration in your unknown sample, rearrange the linear regression equation:

x = (y - c) / m

Where:

-

x is the unknown formaldehyde concentration.

-

y is the measured absorbance of your unknown sample.

-

c is the y-intercept from your standard curve.

-

m is the slope from your standard curve.

Remember to account for any dilution factors used in preparing your sample.

Final Concentration = Calculated Concentration (x) * Dilution Factor

Caption: Figure 3: Logical flow for calculating formaldehyde concentration.

Critical Considerations & Troubleshooting

-

Interferences: The MBTH method is sensitive to other aliphatic aldehydes, which will result in a positive interference. If the sample matrix is complex and contains multiple aldehydes, this method will measure the "total aliphatic aldehyde" concentration. For specific formaldehyde measurement in such cases, a chromatographic method may be required.

-

Sample Handling: Samples should be analyzed as quickly as possible after collection to prevent formaldehyde degradation or loss[6][7]. Samples should be collected in clean glass or plastic bottles with tight-fitting caps, filled completely to minimize headspace[6][7].

-

Temperature Control: The reaction is temperature-dependent. Maintaining a consistent temperature (e.g., 25 ± 1 °C) during incubations for both standards and samples is crucial for accuracy[6][7].

-

Safety Precautions:

-

Formaldehyde is a toxic and volatile substance. Handle stock solutions and samples within a chemical fume hood.

-

MBTH is toxic if swallowed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The developing solution contains acid and should be handled with care.

-

References

-

Hach. (n.d.). Chemistry Explained: Formaldehyde - MBTH Method. Retrieved from Hach Support website. [Link]

-

Hach. (n.d.). Formaldehyde. Retrieved from Hach website. [Link]

-

Chan, W. H., Lee, A. K., & Chan, C. Y. (2001). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters. The Analyst, 126(5), 720–723. [Link]

-

World Health Organization. (2002). Testing of Residual Formaldehyde. Retrieved from WHO website. [Link]

-

Chan, W. H., et al. (2001). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters. ResearchGate. [Link]

-

Tuyo, C. O., et al. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. Latest published research reports. [Link]

-

Hach. (n.d.). DR/4000 Procedure: Formaldehyde. Retrieved from Hach website. [Link]

-

Hach. (2019). Formaldehyde, MBTH Method. ResearchGate. [Link]

-

Megazyme. (n.d.). Formaldehyde Assay Kit (K-FRHYD) Data Booklet. Retrieved from Megazyme website. [Link]

-

Tkáč, J., et al. (2018). Review of Spectrophotometric Methods for Determination of Formaldehyde. ResearchGate. [Link]

-

Hach. (2019). Formaldehyde, MBTH Method (500 µg/L). Retrieved from Hach website. [Link]

- Google Patents. (n.d.). CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

-

ResearchGate. (n.d.). Standard curve of formaldehyde concentration calculated as on the basis of absorbance vs molar conc.. [Link]

-

Hach Support. (n.d.). Chemistry Explained: Formaldehyde - MBTH Method. [Link]

-

Scribd. (n.d.). Formaldehyde Standard Solution Prep. [Link]

- Google Patents. (n.d.).

-

D'Aronco, S., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. ResearchGate. [Link]

-

D'Aronco, S., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. PMC - NIH. [Link]

Sources

- 1. cdn.hach.com [cdn.hach.com]

- 2. researchgate.net [researchgate.net]

- 3. aphis.usda.gov [aphis.usda.gov]

- 4. scholarena.com [scholarena.com]

- 5. Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.hach.com [cdn.hach.com]

- 7. images.hach.com [images.hach.com]

Application Note & Protocol: Spectrophotometric Determination of Aliphatic Aldehydes using 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Abstract

This comprehensive guide details a robust and sensitive spectrophotometric method for the quantitative determination of aliphatic aldehydes using 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH). This application note is designed for researchers, scientists, and drug development professionals who require accurate aldehyde quantification in diverse matrices. The described protocol is founded on well-established chemical principles and incorporates field-proven insights to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative scientific literature.

Introduction: The Significance of Aliphatic Aldehyde Quantification

Aliphatic aldehydes are a class of organic compounds characterized by a carbonyl functional group. Their prevalence in environmental samples, food products, biological systems, and pharmaceutical formulations necessitates accurate and reliable quantification.[1] In the pharmaceutical industry, aldehydes can arise as impurities from raw materials, degradation products of excipients or active pharmaceutical ingredients (APIs), or as byproducts of manufacturing processes. Their presence, even at trace levels, can impact drug safety and efficacy. Therefore, sensitive analytical methods are crucial for quality control and stability testing.[2][3] The MBTH method offers a balance of sensitivity, cost-effectiveness, and accessibility for this purpose.[1]

The MBTH Method: Unveiling the Chemistry

The spectrophotometric determination of aliphatic aldehydes with MBTH is a well-established colorimetric assay.[2][3] The method's specificity for aliphatic aldehydes makes it a valuable tool in complex sample matrices.[1] The underlying chemistry proceeds in a two-step reaction, culminating in the formation of a intensely colored formazan dye, which is then quantified.

Reaction Mechanism: A Step-by-Step Breakdown

The reaction between an aliphatic aldehyde and MBTH in the presence of an oxidizing agent, typically ferric chloride (FeCl₃), can be elucidated as follows:

-

Azine Formation: The aliphatic aldehyde first reacts with the nucleophilic nitrogen of the hydrazone group of MBTH to form a colorless azine intermediate.[3][4][5] This is a condensation reaction where a molecule of water is eliminated.

-

Oxidative Coupling and Formazan Dye Formation: In the presence of ferric chloride, excess MBTH is oxidized to form a reactive electrophilic cation.[3] This cation then undergoes electrophilic substitution with the previously formed azine. The resulting coupling product is a highly conjugated formazan dye, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically around 628-630 nm.[2][6] The intensity of the blue color is directly proportional to the initial concentration of the aliphatic aldehyde in the sample.[2][3]

Caption: A streamlined workflow for the spectrophotometric determination of aliphatic aldehydes using MBTH.

Step-by-Step Protocol

-

Sample Preparation: If necessary, dilute the sample with aldehyde-free water to bring the aldehyde concentration within the linear range of the assay.

-

Reaction Setup: In separate test tubes, pipette 2.0 mL of each standard, sample, and a blank (2.0 mL of aldehyde-free water).

-

Azine Formation: To each tube, add 2.0 mL of the 0.4% MBTH reagent. Mix well and allow the reaction to proceed for 30-60 minutes at room temperature.

-

Color Development: Add 2.0 mL of the 1.0% ferric chloride reagent to each tube. Mix thoroughly and let the tubes stand for 10-15 minutes for the color to stabilize.

-

Spectrophotometric Measurement: Measure the absorbance of the standards and samples against the reagent blank at the wavelength of maximum absorbance (approximately 628 nm).

Data Analysis and Quality Control

Standard Curve and Linearity

Construct a standard curve by plotting the absorbance of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of >0.995 is generally considered acceptable. The linear range for this method is typically between 0.3 and 6.0 mg/L. [6]

Calculation of Aldehyde Concentration

The concentration of aliphatic aldehydes in the sample can be calculated using the following equation:

Aldehyde Concentration (mg/L) = [(Absorbance of Sample - y-intercept) / slope] x Dilution Factor

Method Validation and Quality Control

To ensure the reliability of the results, the following validation parameters should be assessed:

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be less than 5%.

-

Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a known concentration of aldehyde standard into a sample matrix and calculate the percentage recovery. Recoveries in the range of 95-105% are generally acceptable.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The LOD for the MBTH method is reported to be as low as 60 µg/L. [6]* Specificity and Interferences: While the MBTH method is selective for aliphatic aldehydes, potential interferences from aromatic amines, Schiff bases, and phenols at high concentrations have been noted. [7]It is crucial to assess the sample matrix for potential interfering substances.

Quantitative Data Summary

| Parameter | Typical Value | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 628 - 630 nm | [2][6] |

| Linearity Range | 0.3 - 6.0 mg/L | [6] |

| Limit of Detection (LOD) | 60 µg/L | [6] |

| Precision (RSD) | < 2.5% | [6] |

Conclusion

The MBTH method provides a sensitive, reliable, and accessible means for the spectrophotometric determination of aliphatic aldehydes. By understanding the underlying chemistry and adhering to a well-structured and validated protocol, researchers can confidently quantify aldehydes in a variety of sample types. The self-validating nature of the described workflow ensures the generation of high-quality, reproducible data, which is paramount in research, quality control, and drug development.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. images.hach.com [images.hach.com]

- 3. cdn.hach.com [cdn.hach.com]